Silver-111

Nuclear Medicine Radiopharmaceutical Development Targeted Radionuclide Therapy

Silver-111 (¹¹¹Ag, CAS 15760-04-0) is a reactor-produced β⁻-emitting radioisotope with a half-life of 7.45 days and an average β⁻ energy of 360 keV, corresponding to a maximum β⁻ energy of 1.04 MeV. Its decay is accompanied by a 6.7% emission of 342.1 keV gamma rays suitable for single photon emission computed tomography (SPECT) imaging, positioning it as a theranostic candidate for targeted radionuclide therapy (TRT).

Molecular Formula Ag
Molecular Weight 110.9053 g/mol
CAS No. 15760-04-0
Cat. No. B1199139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver-111
CAS15760-04-0
Synonyms111Ag
Ag-111
Ag111
Silver-111
Molecular FormulaAg
Molecular Weight110.9053 g/mol
Structural Identifiers
SMILES[Ag]
InChIInChI=1S/Ag/i1+3
InChIKeyBQCADISMDOOEFD-AKLPVKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver-111 (CAS 15760-04-0) for Targeted Radionuclide Therapy: Nuclear Properties and Procurement Considerations


Silver-111 (¹¹¹Ag, CAS 15760-04-0) is a reactor-produced β⁻-emitting radioisotope with a half-life of 7.45 days and an average β⁻ energy of 360 keV, corresponding to a maximum β⁻ energy of 1.04 MeV [1]. Its decay is accompanied by a 6.7% emission of 342.1 keV gamma rays suitable for single photon emission computed tomography (SPECT) imaging, positioning it as a theranostic candidate for targeted radionuclide therapy (TRT) [2]. The isotope is typically produced via neutron irradiation of natural palladium targets through the ¹¹⁰Pd(n,γ)¹¹¹Pd reaction followed by β⁻ decay of ¹¹¹Pd, enabling production in medium-flux research reactors [3]. Recent advances in chromatographic separation using LN and TK200 resins have achieved radionuclidic purity exceeding 99% with >90% recovery, yielding a ready-to-use water-based formulation for direct radiolabeling of tumor-targeting biomolecules [3].

Why Silver-111 Cannot Be Readily Substituted with Other β⁻-Emitting Radionuclides in TRT Development


The substitution of silver-111 with other β⁻-emitting radionuclides such as lutetium-177, yttrium-90, or holmium-166 is not straightforward due to fundamental differences in decay characteristics, production scalability, and theranostic pairing potential. While ¹⁷⁷Lu (t₁/₂ = 6.65 d) is the current clinical standard for TRT, its lack of a chemically identical positron-emitting counterpart necessitates the use of mismatched imaging surrogates like ⁶⁸Ga, which introduces pharmacokinetic discrepancies that compromise dosimetric accuracy [1]. In contrast, silver-111 is complemented by the positron-emitting isotope silver-103 (t₁/₂ = 65.7 min), forming a chemically identical theranostic pair that enables true quantitative SPECT/PET imaging of the therapeutic agent itself [1]. Additionally, the specific beta energy and tissue penetration range of ¹¹¹Ag (mean β⁻ energy 360 keV, tissue penetration ~1 mm) differ from those of ⁹⁰Y (mean β⁻ energy 933 keV, tissue penetration ~11 mm) and ¹⁷⁷Lu (mean β⁻ energy 134 keV, tissue penetration ~0.7 mm), rendering ¹¹¹Ag uniquely positioned for treating medium-sized tumor clusters while minimizing off-target irradiation [2]. These distinctions have direct implications for experimental design, dosimetry calculations, and regulatory filings—underscoring why procurement decisions must be evidence-based and isotope-specific.

Quantitative Differentiation of Silver-111 Against Closest Therapeutic β⁻-Emitters: Head-to-Head and Cross-Study Comparative Data


Decay Characteristic Comparison: Silver-111 vs. Lutetium-177

Silver-111 exhibits a half-life of 7.45 days, which is 12% longer than that of the clinically established ¹⁷⁷Lu (6.65 days), enabling extended tumor targeting windows without requiring increased administered activity [1]. Its maximum β⁻ energy of 1.04 MeV and mean β⁻ energy of 360 keV are substantially higher than those of ¹⁷⁷Lu (Eβmax = 0.497 MeV, mean = 134 keV), yielding a tissue penetration range of approximately 1 mm versus 0.7 mm for ¹⁷⁷Lu [2]. The gamma emission of 342.1 keV (6.7% abundance) from ¹¹¹Ag provides SPECT imaging capability with comparable energy to the 208 keV (11% abundance) gamma from ¹⁷⁷Lu, but the ¹¹¹Ag gamma is emitted from the identical chemical entity used for therapy, whereas ¹⁷⁷Lu imaging often relies on surrogate isotopes [1]. Furthermore, the existence of the positron-emitting counterpart ¹⁰³Ag (t₁/₂ = 65.7 min, β⁺ = 55%, Eβ⁺max = 1.8 MeV) enables true theranostic pairing without changing the chemical identity of the radiopharmaceutical, a capability that ¹⁷⁷Lu lacks [1].

Nuclear Medicine Radiopharmaceutical Development Targeted Radionuclide Therapy

Radiochemical Separation Efficiency: Silver-111 Purification vs. Other Reactor-Produced Radionuclides

A validated two-step chromatographic method using LN and TK200 resins achieves >90% recovery of ¹¹¹Ag with radionuclidic purity >99% and a separation factor of approximately 4.21×10⁻⁴ for palladium removal [1]. This performance compares favorably to reported separation efficiencies for other reactor-produced therapeutic radionuclides; for instance, ¹⁷⁷Lu separation from ytterbium targets typically requires multiple column steps and achieves recoveries in the 70–85% range with variable purity depending on target enrichment [2]. The ¹¹¹Ag method yields the final product in pure water without requiring evaporation or solvent exchange, enabling immediate radiolabeling of biomolecules—a workflow advantage that reduces processing time and minimizes radiolytic degradation [1]. The high molar activity achieved through this carrier-free separation is essential for receptor-targeted radiopharmaceuticals where receptor saturation must be avoided [1].

Radiochemistry Isotope Production Chromatographic Separation

Labeling Efficiency and In Vivo Stability: ¹¹¹Ag-Hydroxyapatite Particles for Radiosynovectomy

In a direct head-to-head study comparing ¹¹¹Ag-labeled hydroxyapatite (HA) particles with other radionuclide-HA formulations for radiosynovectomy, ¹¹¹Ag-HA achieved a labeling yield of >97% and radiochemical purity of 99.9% [1]. Stability studies over 7 days demonstrated no detectable leaching of ¹¹¹Ag from the HA particles in normal saline [1]. In vivo gamma imaging in rabbits at 15 min, 24 h, and 5 days post-injection confirmed complete retention of radioactivity within the synovial joint space, with no evidence of extra-articular leakage [1]. This performance exceeds the reported labeling efficiencies for ⁹⁰Y-HA (typically 90–95% with variable stability) and matches the gold-standard retention observed with ¹⁶⁶Ho-HA formulations [2]. The 7.45-day half-life of ¹¹¹Ag aligns optimally with the 5–7 day synovial residence time required for effective radiosynovectomy, avoiding the unnecessarily prolonged irradiation associated with longer-lived isotopes like ³²P (t₁/₂ = 14.3 d) [1].

Radiosynovectomy Radiopharmaceutical Formulation In Vivo Stability

Cellular Dosimetry: Monte Carlo S-Values for ¹¹¹Ag Compared to Other Therapeutic β⁻ Emitters

Monte Carlo dosimetry calculations performed using Geant4, MCNP6, and PHITS codes for ¹¹¹Ag in simplified cell geometries yielded S-values that agree within a few percent across codes and with MIRDcell reference values [1]. For a spherical cell model (radius 5 μm, nucleus radius 4 μm) with activity uniformly distributed in the cytoplasm, the S-value (nucleus ← cytoplasm) for ¹¹¹Ag was calculated to be approximately 2.1 × 10⁻³ Gy·Bq⁻¹·s⁻¹ [1]. This value is intermediate between those reported for ¹⁷⁷Lu (~1.1 × 10⁻³ Gy·Bq⁻¹·s⁻¹) and ⁹⁰Y (~3.8 × 10⁻³ Gy·Bq⁻¹·s⁻¹) under comparable geometry and activity distribution conditions . The intermediate S-value reflects the intermediate β⁻ energy of ¹¹¹Ag (mean 360 keV) relative to ¹⁷⁷Lu (134 keV) and ⁹⁰Y (933 keV), positioning ¹¹¹Ag as the optimal choice for treating tumor clusters in the 0.5–2 mm size range where ¹⁷⁷Lu may under-dose and ⁹⁰Y may cause excessive cross-fire irradiation to adjacent healthy tissue [1].

Dosimetry Monte Carlo Simulation Cellular Radiobiology

Production Feasibility: Reactor-Produced ¹¹¹Ag vs. Accelerator-Dependent Radionuclides

Silver-111 can be produced via the ¹¹⁰Pd(n,γ)¹¹¹Pd → ¹¹¹Ag route using natural palladium targets in medium-flux research reactors, eliminating the need for enriched target materials or dedicated accelerator facilities [1]. This production route contrasts with accelerator-dependent radionuclides such as ⁶⁴Cu (requires enriched ⁶⁴Ni targets and cyclotron) and ⁸⁹Zr (requires ⁸⁹Y target and high-energy proton beam), which face significant supply constraints and higher production costs [2]. The natural abundance of ¹¹⁰Pd is 11.72%, sufficient to achieve clinically relevant specific activities without target enrichment, while the use of reactor neutrons rather than charged-particle beams enables batch production at multiple facilities worldwide [1]. The chromatographic separation method validated by Tosato et al. achieves >90% recovery and >99% radionuclidic purity using commercially available resins, establishing a scalable, cost-effective production pathway that is not dependent on a single facility or specialized infrastructure [1].

Isotope Production Supply Chain Research Reactor Utilization

In Vitro Radiobiological Efficacy: Differential Cytotoxicity of ¹¹¹Ag Across Cancer Cell Lines

The first radiobiological evaluation of ¹¹¹Ag, conducted as part of the ISOLPHARM project, assessed clonogenic survival, DNA repair protein foci (γH2AX and 53BP1), and micronuclei formation in UMR-106 rat osteosarcoma and LNCaP human prostate cancer cell lines following exposure to varying ¹¹¹Ag concentrations [1]. The study observed differential cytotoxicity between the two cell lines, with UMR-106 cells exhibiting greater radiosensitivity and more pronounced impairment of DNA repair pathway activation at equivalent absorbed doses [1]. This differential response highlights the potential of ¹¹¹Ag to be selectively effective against specific tumor histologies based on intrinsic DNA repair capacity—a feature that cannot be extrapolated from radionuclides with different β⁻ energy spectra or dose-rate profiles [1]. In contrast to class-level expectations based solely on physical half-life and β⁻ energy, the observed cell-line-specific variations underscore the necessity of isotope-specific radiobiological characterization for rational selection of therapeutic radionuclides [2].

Radiobiology DNA Damage Response In Vitro Efficacy

High-Impact Application Scenarios for Silver-111 in Preclinical and Translational Research


Development of True Theranostic Radiopharmaceuticals Using the ¹¹¹Ag/¹⁰³Ag Pair

Silver-111 enables the development of chemically identical theranostic radiopharmaceuticals when paired with the positron-emitting isotope ¹⁰³Ag (t₁/₂ = 65.7 min, β⁺ = 55%). This pairing eliminates the pharmacokinetic discrepancies inherent to surrogate-based imaging (e.g., ⁶⁸Ga-DOTATATE for ¹⁷⁷Lu-DOTATATE therapy), enabling truly quantitative SPECT/PET-based dosimetry for personalized treatment planning. Procurement of high-purity ¹¹¹Ag with >99% radionuclidic purity is essential for these applications, as impurities such as ¹¹⁰mAg (t₁/₂ = 249.8 d) can confound dosimetric calculations and raise regulatory concerns [1].

Radiosynovectomy of Medium-Sized Joints with ¹¹¹Ag-Labeled Hydroxyapatite Particles

The 7.45-day half-life and 1 mm tissue penetration range of ¹¹¹Ag align optimally with the synovial residence time and joint dimensions targeted in radiosynovectomy. ¹¹¹Ag-labeled hydroxyapatite particles achieve >97% labeling yield, 99.9% radiochemical purity, and complete in vivo retention in rabbit knee joints over 5 days, establishing this formulation as a promising alternative to ⁹⁰Y (longer penetration, higher cost) and ³²P (excessive half-life) for treating inflammatory arthritis of medium-sized joints [1]. Procurement of ¹¹¹Ag in a ready-to-use water-based formulation enables direct radiolabeling without evaporation or solvent exchange, streamlining GMP-compliant production [2].

Preclinical Dosimetry and Radiobiology Studies in the ISOLPHARM Framework

The ISOLPHARM project has established ¹¹¹Ag as a priority radionuclide for TRT development, with validated Monte Carlo dosimetry models (S-values) and in vitro radiobiology protocols now available for the research community [1]. These resources enable standardized preclinical evaluation of ¹¹¹Ag-labeled biomolecules targeting various tumor-associated receptors. The intermediate β⁻ energy of ¹¹¹Ag (mean 360 keV) makes it particularly suitable for treating tumor clusters in the 0.5–2 mm size range, a niche where ¹⁷⁷Lu may under-dose and ⁹⁰Y may cause excessive cross-fire irradiation [1]. Procurement of ¹¹¹Ag with documented specific activity and radionuclidic purity is critical for reproducible dosimetry and cross-study comparability.

Reactor-Based Isotope Production and Radiochemistry Method Development

The validated two-step chromatographic separation of ¹¹¹Ag from neutron-irradiated natural palladium targets (using LN and TK200 resins) provides a scalable, cost-effective production pathway accessible to institutions with medium-flux research reactors [1]. This method achieves >90% recovery and >99% radionuclidic purity, yielding carrier-free ¹¹¹Ag in pure water suitable for direct radiolabeling. Procurement of ¹¹¹Ag reference material and validated separation protocols supports the development of local production capabilities, reducing reliance on centralized supply chains and enabling just-in-time manufacturing of short-lived radiopharmaceuticals for clinical trials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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